Corticotropin releasing hormone (9-41)

Description

Properties

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C165H282N44O56S2/c1-76(2)65-108(157(259)207-117(75-119(170)212)161(263)188-95(36-32-62-177-165(174)175)143(245)201-112(69-80(9)10)158(260)206-114(71-82(13)14)160(262)205-111(68-79(7)8)155(257)194-103(44-54-126(225)226)147(249)191-97(38-48-120(213)214)138(240)178-85(19)131(171)233)199-135(237)87(21)179-132(234)86(20)180-139(241)96(37-47-118(169)211)189-145(247)100(41-51-123(219)220)184-134(236)89(23)182-140(242)98(39-49-121(215)216)190-141(243)93(34-28-30-60-167)186-144(246)99(40-50-122(217)218)183-133(235)88(22)181-137(239)92(33-27-29-59-166)185-146(248)101(42-52-124(221)222)193-151(253)106(57-63-266-25)197-149(251)104(45-55-127(227)228)195-154(256)109(66-77(3)4)203-152(254)107(58-64-267-26)198-148(250)102(43-53-125(223)224)192-142(244)94(35-31-61-176-164(172)173)187-153(255)110(67-78(5)6)204-159(261)113(70-81(11)12)202-150(252)105(46-56-128(229)230)196-156(258)115(72-83(15)16)208-163(265)130(90(24)210)209-162(264)116(73-84(17)18)200-136(238)91(168)74-129(231)232/h76-117,130,210H,27-75,166-168H2,1-26H3,(H2,169,211)(H2,170,212)(H2,171,233)(H,178,240)(H,179,234)(H,180,241)(H,181,239)(H,182,242)(H,183,235)(H,184,236)(H,185,248)(H,186,246)(H,187,255)(H,188,263)(H,189,247)(H,190,243)(H,191,249)(H,192,244)(H,193,253)(H,194,257)(H,195,256)(H,196,258)(H,197,251)(H,198,250)(H,199,237)(H,200,238)(H,201,245)(H,202,252)(H,203,254)(H,204,261)(H,205,262)(H,206,260)(H,207,259)(H,208,265)(H,209,264)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H4,172,173,176)(H4,174,175,177)/t85-,86-,87-,88-,89-,90+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,130-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSLSKDMIZOHRX-WYDAWZGFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C165H282N44O56S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242127 | |

| Record name | Corticotropin releasing hormone (9-41) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3842.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96118-75-1 | |

| Record name | Corticotropin releasing hormone (9-41) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096118751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corticotropin releasing hormone (9-41) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Neurobiological Applications

Seizure Modulation:

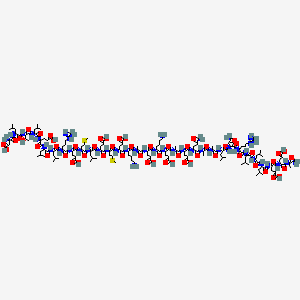

Recent studies have shown that α-helical CRH (9-41) can delay the onset of seizures induced by CRH in neonatal rats. In an experimental setup, administration of α-helical CRH (9-41) resulted in a notable increase in seizure latency and a reduction in seizure duration compared to control groups without the antagonist . The following table summarizes these findings:

| Antagonist | Latency (min) | Seizure Duration (min) | Seizure Incidence |

|---|---|---|---|

| None | 7.1 ± 0.8 | 108.5 ± 13.5 | 100% |

| α-helical CRH (9-41) (10 μg) | 21.4 ± 4.4 | 52.2 ± 14.4 | 33% |

These results indicate that α-helical CRH (9-41) may be a promising candidate for managing stress-induced seizure disorders.

Motor Learning:

In another study, the impact of CRH on motor learning was investigated using α-helical CRH (9-41). Rats injected with CRH demonstrated improved performance in motor tasks, while those treated with the antagonist exhibited reduced endurance and performance on similar tasks . This suggests that modulation of CRH signaling could influence motor learning processes.

Endocrine Applications

Stress Response Regulation:

α-helical CRH (9-41) has been explored for its ability to attenuate stress-induced hormonal responses. Clinical trials have indicated that this antagonist can effectively reduce levels of adrenocorticotropic hormone (ACTH) and cortisol without causing adverse effects on blood pressure or glucose metabolism . This property makes it a potential therapeutic agent for conditions characterized by excessive stress responses, such as anxiety disorders and depression.

Comparison with Similar Compounds

Comparison with Similar Compounds

CRH (9-41) belongs to a class of CRF receptor modulators, which include agonists, antagonists, and subtype-selective ligands. Below is a detailed comparison with key analogs:

CRH (Corticotropin Releasing Hormone)

- Structure: Full-length 41-amino-acid peptide.

- Function: Endogenous agonist for both CRHR1 and CRHR2. Activates stress responses, anxiety, and HPA axis activity .

Astressin

- Structure: Cyclic 30-amino-acid peptide.

- Function: Non-selective CRHR1/CRHR2 antagonist.

- Comparison : In infant rat seizure models, Astressin (3–10 µg) showed similar efficacy to CRH (9-41) in delaying seizure onset but required earlier administration for optimal effects . Astressin has a longer half-life than CRH (9-41) but comparable CNS penetration .

[DPro5] CRF (CRH-R2 Selective Agonist)

- Structure : Modified CRF with D-proline substitution.

- Function : Selective CRHR2 agonist, promoting stress resilience and anxiolysis .

- Key Difference: Unlike CRH (9-41), which blocks CRHR1, [DPro5] CRF activates CRHR2, highlighting divergent therapeutic potentials (e.g., stress recovery vs. anxiety suppression) .

Stressin I TFA

- Structure : Synthetic peptide.

- Function : CRHR1-selective agonist (Ki = 1.7 nM).

- Comparison : Stressin I directly opposes CRH (9-41)’s antagonism, exacerbating anxiety and HPA axis activation in preclinical models .

Table 1: Pharmacological Profiles of CRH (9-41) and Analogous Compounds

| Compound | Receptor Target | Primary Function | CNS Penetration | Key Preclinical Use |

|---|---|---|---|---|

| CRH (9-41) | CRHR1 antagonist | Blocks stress-induced behaviors | Moderate | Anxiety, addiction studies |

| Astressin | CRHR1/CRHR2 antagonist | Broad CRF signaling inhibition | High | Stress response models |

| [DPro5] CRF | CRHR2 agonist | Promotes stress resilience | Moderate | Stress recovery research |

| Stressin I TFA | CRHR1 agonist | Induces anxiety-like states | Low | CRHR1 pathway validation |

| Sauvagine | CRHR1/CRHR2 agonist | Pan-CRF receptor activation | High | HPA axis stimulation |

Mechanistic Insights from Comparative Studies

- Receptor Specificity: CRH (9-41)’s selective CRHR1 antagonism contrasts with non-selective antagonists like Astressin, which may explain its reduced efficacy in models requiring CRHR2 modulation (e.g., stress recovery) .

- Behavioral Outcomes : In BST-mediated anxiety models, CRH (9-41) reduces CRHR1-driven neuronal excitability, whereas CRHR2 agonists like [DPro5] CRF enhance stress adaptation .

- Therapeutic Limitations : While CRH (9-41) effectively blocks acute CRF effects, its short half-life and moderate CNS penetration limit clinical translation compared to newer analogs .

Research Findings and Clinical Implications

Q & A

Q. What is the functional role of CRH (9-41) as a CRF receptor antagonist, and how is this applied in experimental settings?

CRH (9-41), a truncated peptide derivative of corticotropin-releasing hormone (CRH), acts as a competitive antagonist at CRF receptors (CRFR1/CRFR2). Methodologically, it is employed to block endogenous CRF signaling in in vitro and in vivo models. For example, in behavioral studies, CRH (9-41) is administered intracerebroventricularly (ICV) or systemically to assess stress-related pathways. Key applications include reversing nicotine-induced conditioned anxiety in rodent models and modulating stress reactivity in addiction paradigms . Researchers should validate receptor specificity using complementary antagonists (e.g., R121919 for CRFR1) and measure downstream biomarkers like ACTH or cortisol to confirm blockade efficacy .

Q. What experimental models are optimal for studying CRH (9-41) antagonism in stress-related disorders?

Rodent models remain the gold standard due to conserved CRF signaling pathways. For acute stress, the forced swim test (FST) or elevated plus maze (EPM) are paired with CRH (9-41) pretreatment to quantify anxiety-like behaviors . Chronic stress models (e.g., social defeat) require longitudinal dosing (e.g., 10–50 µg/kg, subcutaneous) to evaluate HPA axis dysregulation. In vitro, human trophoblast cell lines are used to study CRH (9-41)'s role in placental CRH regulation, with methylation-specific PCR to assess promoter activity . Ensure species-specific receptor affinity checks, as CRFR2 binding varies between rodents and humans .

Q. How can researchers confirm CRH (9-41)-mediated blockade of CRF receptors in neuroendocrine assays?

Measure corticosterone (rodents) or cortisol (humans) levels via ELISA/RIA before and after CRH (9-41) administration. In stress paradigms, combine CRH (9-41) with CRF challenge (e.g., 1 µg/kg IV) and compare ACTH responses. A >50% reduction in ACTH secretion indicates effective antagonism . Parallel immunohistochemistry for c-Fos activation in the paraventricular nucleus (PVN) can confirm neural pathway modulation .

Advanced Research Questions

Q. How do contradictory findings on CRH (9-41)’s efficacy in anxiety models arise, and how can they be resolved?

Discrepancies often stem from dosage, administration route, or model-specific CRFR1/CRFR2 expression. For example, CRH (9-41) reverses nicotine-induced conditioned anxiety but not unconditioned responses, suggesting context-dependent receptor engagement . To resolve contradictions:

- Compare receptor knockout (CRFR1⁻/⁻ or CRFR2⁻/⁻) models with wild types.

- Use region-specific microinjections (e.g., amygdala vs. hippocampus) to isolate circuitry effects.

- Quantify CRH-binding protein (CRHBP) levels, which modulate CRH (9-41) bioavailability .

Q. What epigenetic mechanisms regulate CRH (9-41) interactions in placental or neuronal tissues?

CRH gene activity in human trophoblasts is controlled by promoter methylation. Hypomethylation at CpG sites (e.g., -295 and -278) increases CRH transcription, which CRH (9-41) may antagonize to delay preterm labor. Methodologically, bisulfite sequencing and CRISPR/dCas9-mediated methylation editing are used to map regulatory regions . In neuronal contexts, histone acetylation at CRH promoters enhances stress responsiveness, requiring chromatin immunoprecipitation (ChIP) to study CRH (9-41)'s epigenetic interplay .

Q. How does CRH (9-41) interact with non-CRF systems (e.g., inflammatory or autonomic pathways)?

CRH (9-41) cross-talks with mast cell-derived urocortin (a CRF-related peptide) to amplify inflammation in conditions like irritable bowel syndrome. Co-administer CRH (9-41) with mast cell stabilizers (e.g., cromolyn) and measure histamine/IL-6 levels . In autonomic studies, CRH (9-41) blunts sympathetic outflow in heart failure models; paired telemetry and microdialysis in the nucleus tractus solitarii (NTS) can dissect these effects .

Q. What is CRH (9-41)’s role in modulating CRH-binding protein (CRHBP) dynamics in disease prognosis?

In hepatocellular carcinoma (HCC), CRHBP downregulation correlates with poor prognosis. CRH (9-41) may compete with CRHBP for CRF binding, altering free CRH levels. Validate this via co-immunoprecipitation in HCC cell lines and correlate with patient survival data . In depression models, CRHBP knockout mice show heightened anxiety, suggesting CRH (9-41) could restore CRHBP-CRH equilibrium .

Q. How do sex-specific differences impact CRH (9-41) efficacy in preclinical studies?

Female rodents exhibit higher CRFR2 expression in stress-responsive regions, necessitating sex-stratified dosing. For example, in postpartum depression models, CRH (9-41) normalizes HPA axis hyperactivity more effectively in females, likely due to estrogen-CRH interactions . Always include estrous cycle staging and gonadectomy controls to isolate hormonal effects .

Q. What are the limitations of CRH (9-41) in translational research, particularly in bridging rodent and human studies?

Human CRFR1 has lower affinity for CRH (9-41) than rodent receptors, reducing translational predictability. Address this by:

- Using humanized CRFR1 transgenic models.

- Testing CRH (9-41) alongside non-peptide antagonists (e.g., CP-154,526) in clinical samples .

- Validating findings in ex vivo human placental explants or iPSC-derived neurons .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.